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Compound of Interest

Compound Name: YX-2-107

Cat. No.: B10821831

These application notes provide a comprehensive overview of the in vitro experimental
protocols for evaluating YX-2-107, a potent and selective proteolysis-targeting chimera
(PROTAC) designed to degrade Cyclin-Dependent Kinase 6 (CDK6). YX-2-107 has shown
significant promise in the context of Philadelphia chromosome-positive (Ph+) acute
lymphoblastic leukemia (ALL).[1][2][3][4][5] This document is intended for researchers,
scientists, and professionals in the field of drug development.

Mechanism of Action

YX-2-107 is a bifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to
CDKS®, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] This
targeted degradation of CDKG6 inhibits downstream signaling pathways, including the
phosphorylation of the Retinoblastoma (RB) protein and the expression of Forkhead Box M1
(FOXM1), ultimately suppressing cancer cell proliferation.[1][2][4][6][8][9]
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Caption: Mechanism of action for YX-2-107.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b10821831?utm_src=pdf-body-img
https://www.benchchem.com/product/b10821831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Quantitative Data Summary

The following tables summarize the key quantitative metrics for YX-2-107 based on in vitro
assays.

Table 1: In Vitro Kinase Inhibition

Target IC50 (nM)
CDK4 0.69
CDK6 4.4

Data from ProbeChem[10]

Table 2: In Vitro CDK6 Degradation

Cell Line DC50 (nM)

BV173 (Ph+ ALL) ~4

Data from ProbeChem[10]

Table 3: In Vitro Cellular Effects of YX-2-107

Treatment Duration

Cell Line Concentration (nM) Effect
(hours)
0, 1.6, 8, 40, 200, Selective degradation
BV173 4
1000 of CDK6.[2][9]
Inhibition of S-phase
BV173, SUP-B15 2000 48
entry.[1][2][9]
Inhibition of RB
phosphorylation and
BV173, SUP-B15 2000 72

FOXML1 expression.[1]
[2][°]
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Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: CDK6 Degradation Assessment by Western
Blot

This protocol outlines the procedure for assessing the degradation of CDK6 in Ph+ ALL cell
lines following treatment with YX-2-107.
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Caption: Western blot workflow for CDK6 degradation.
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Materials:

Ph+ ALL cell lines (e.g., BV173, SUP-B15)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
e YX-2-107 (stock solution in DMSO)

e Phosphate-buffered saline (PBS)

e RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o Laemmli sample buffer

o SDS-PAGE gels

 PVDF membrane

e Blocking buffer (5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-CDK®6, anti-CDK4, anti-GAPDH (loading control)
o HRP-conjugated secondary antibody

o Chemiluminescent substrate

e Imaging system

Procedure:

o Cell Culture and Treatment:

o Culture BV173 or SUP-B15 cells to the desired density.

o Treat cells with varying concentrations of YX-2-107 (e.g., O, 1.6, 8, 40, 200, 1000 nM) for 4
hours.[2][9] Include a vehicle control (DMSO).
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e Cell Lysis:

o

Harvest cells by centrifugation.

[¢]

Wash the cell pellet with ice-cold PBS.

[e]

Lyse cells in RIPA buffer on ice for 30 minutes.

[e]

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
e Protein Quantification:
o Determine the protein concentration of the supernatant using a BCA assay.
o Western Blotting:
o Normalize protein amounts for all samples and prepare them with Laemmli buffer.
o Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detect the signal using a chemiluminescent substrate and an imaging system.
e Analysis:

o Perform densitometric analysis of the protein bands and normalize the CDKG6 signal to the
loading control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of YX-2-107 on cell cycle progression.

Materials:
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Ph+ ALL cell lines (e.g., BV173, SUP-B15)

Complete cell culture medium

YX-2-107

e PBS

70% ethanol (ice-cold)

Propidium iodide (PI) staining solution with RNase A
Procedure:
o Cell Treatment:

o Treat BV173 or SUP-B15 cells with YX-2-107 (e.g., 2000 nM) or vehicle control for 48
hours.[1][2][9]

e Cell Fixation:
o Harvest and wash cells with PBS.
o Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
o Incubate at -20°C for at least 2 hours.
e Staining and Analysis:
o Wash the fixed cells with PBS.

o Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at
room temperature.

o Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Analysis of RB Phosphorylation and FOXM1
Expression
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This protocol details the assessment of downstream signaling effects of YX-2-107.
Procedure:
e Cell Treatment and Lysis:

o Treat BV173 or SUP-B15 cells with YX-2-107 (e.g., 2000 nM) or vehicle control for 72
hours.[1][2][9]

o Prepare cell lysates as described in Protocol 1.
o Western Blotting:
o Perform Western blotting as detailed in Protocol 1.

o Use primary antibodies specific for phospho-RB (e.g., Ser807/811), total RB, FOXM1, and
a loading control (e.g., GAPDH).

e Analysis:

o Quantify the band intensities to determine the relative levels of phospho-RB and FOXML1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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